3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester
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Overview
Description
3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester is an indolyl carboxylic acid.
Scientific Research Applications
Gastric Antisecretory Properties
A study by Santilli et al. (1987) reported the synthesis of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, including compounds similar in structure to the specified chemical. These compounds demonstrated potent gastric antisecretory properties in animal models. The research suggested potential applications in the treatment of gastric acid-related disorders (Santilli, Scotese, Bauer, & Bell, 1987).
Synthesis of Novel Compounds
Koza et al. (2013) focused on the synthesis of novel classes of compounds, including derivatives involving furanyl and piperazinyl groups. These compounds might be structurally related or have similar synthesis pathways to the specified chemical, suggesting applications in the creation of new pharmacologically active molecules (Koza, Keskin, Ozer, Cengiz, Şahin, & Balcı, 2013).
Antiviral Activity
Research by Ivashchenko et al. (2014) involved the synthesis of substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids, which may be structurally similar to the specified compound. These substances were evaluated for their antiviral activities, indicating potential applications in antiviral drug development (Ivashchenko et al., 2014).
Antibacterial Activity
Segawa et al. (1992) synthesized [1,3]thiazeto[3,2-a]quinoline-3-carboxylic acids and esters, which showed significant antibacterial activity. This research points to the potential use of similar compounds, like the one , in developing new antibacterial agents (Segawa, Kitano, Kazuno, Matsuoka, Shirahase, Ozaki, Matsuda, Tomii, & Kise, 1992).
Synthesis and Applications in Organic Chemistry
Studies by other authors, such as Valiullina et al. (2019), Padwa et al. (1997), and Unangst et al. (1987), have explored the synthesis of various organic compounds with structural elements similar to the specified chemical. These studies contribute to the understanding of synthetic pathways and potential applications of these compounds in organic chemistry and medicinal chemistry (Valiullina et al., 2019), (Padwa, Dimitroff, Waterson, & Wu, 1997), (Unangst, Connor, Stabler, & Weikert, 1987).
properties
Product Name |
3-[[2-[4-[2-furanyl(oxo)methyl]-1-piperazinyl]-1-oxoethyl]amino]-6-methyl-1H-indole-2-carboxylic acid methyl ester |
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Molecular Formula |
C22H24N4O5 |
Molecular Weight |
424.4 g/mol |
IUPAC Name |
methyl 3-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-6-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C22H24N4O5/c1-14-5-6-15-16(12-14)23-20(22(29)30-2)19(15)24-18(27)13-25-7-9-26(10-8-25)21(28)17-4-3-11-31-17/h3-6,11-12,23H,7-10,13H2,1-2H3,(H,24,27) |
InChI Key |
TVUZUPRVECIGSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N2)C(=O)OC)NC(=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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